molecular formula C14H17ClN6O2 B2911285 methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 1049458-17-4

methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2911285
CAS No.: 1049458-17-4
M. Wt: 336.78
InChI Key: AUESACAOSPOOJH-UHFFFAOYSA-N
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Description

Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is an organic compound known for its piperazine and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of Tetrazole Ring: 4-chlorophenylhydrazine reacts with sodium azide in the presence of a suitable acid to form 1-(4-chlorophenyl)-1H-tetrazole.

  • Alkylation: This tetrazole intermediate is then alkylated using 1-bromo-3-chloropropane to yield 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl intermediate.

  • Piperazine Incorporation: The intermediate is reacted with methyl piperazine-1-carboxylate in the presence of a base like sodium hydride or potassium carbonate to afford the desired compound.

Industrial Production Methods: Large-scale production may involve optimized reaction conditions with continuous flow reactors to increase yield and reduce by-products. The use of automation and inline analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation at the piperazine ring or tetrazole moiety under strong oxidizing conditions, leading to various oxidized derivatives.

  • Reduction: Reduction reactions, particularly on the tetrazole ring, can be conducted using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

  • Substitution: Nucleophiles such as amines, alcohols under basic conditions

Major Products:

  • Oxidized derivatives like N-oxides.

  • Reduced products involving the tetrazole ring.

  • Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate has significant applications in:

  • Chemistry: Used as a building block in organic synthesis due to its multifunctional groups.

  • Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

  • Medicine: Explored for its pharmacological properties, possibly as an intermediate in drug development.

  • Industry: Utilized in materials science for creating complex molecular architectures.

Mechanism of Action

  • Tetrazole-containing Compounds: Similar to other tetrazole derivatives, it can form stable complexes with metal ions. the presence of the piperazine ring adds unique properties, such as increased binding versatility.

  • Piperazine Derivatives: Compared to other piperazine compounds, the addition of the tetrazole group provides enhanced biological activity and specificity.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-1H-tetrazole

  • Methyl piperazine-1-carboxylate

  • 1-(4-chlorophenyl)-piperazine

Methyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to its dual functionality, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O2/c1-23-14(22)20-8-6-19(7-9-20)10-13-16-17-18-21(13)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESACAOSPOOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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